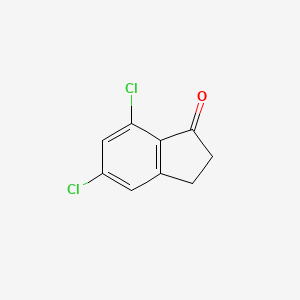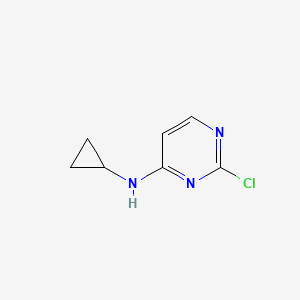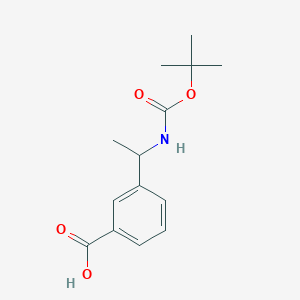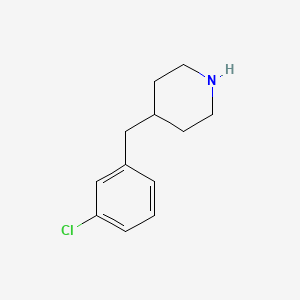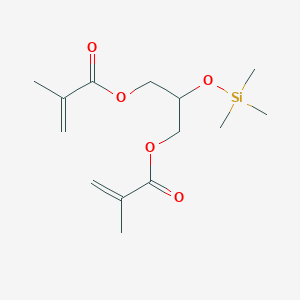
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
概要
説明
- 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (abbreviated as BMPMS) is a chemical compound with the molecular formula C<sub>26</sub>H<sub>58</sub>O<sub>9</sub>Si<sub>6</sub>.
- It is a siloxane-based compound containing methacrylate functional groups.
- BMPMS is commonly used as an epoxy curing agent in the paint and coatings industry due to its low-temperature curing, good chemical resistance, and color stability properties.
Synthesis Analysis
- BMPMS can be synthesized through the reaction of 3-(trimethoxysilyl)propyl methacrylate with 1,3-bis(2-hydroxypropyl)tetramethyldisiloxane.
- The synthesis typically involves the hydrolysis of the trimethoxysilyl group followed by the reaction with the hydroxyl groups of the tetramethyldisiloxane.
Molecular Structure Analysis
- BMPMS has a linear structure with two methacrylate functional groups at the ends and a central tetramethyldisiloxane backbone.
- The methacrylate groups allow it to participate in polymerization reactions, making it useful as a cross-linking agent.
Chemical Reactions Analysis
- BMPMS can undergo free radical polymerization with other monomers, such as methyl methacrylate, to form copolymers.
- It can also participate in hydrosilylation reactions with silicon-hydrogen bonds.
Physical And Chemical Properties Analysis
- Appearance : Clear, colorless to faint yellow liquid.
- Density : 1.045 g/mL.
- Solubility : Soluble in water, ether, benzene, n-hexane, cyclohexane, and alcohol.
- Stability : Bench-stable and easy to purify.
科学的研究の応用
Application 1: Prosthetic Dentistry
- Methods of Application or Experimental Procedures: The MMA-BMPMS copolymer was prepared by mixing BMPMS monomer with MMA monomer at molar ratios of 0, 10, 30, 50, and 70 mol%. Then, 0.5 mass% of BPO was added to the monomer mixtures. The mixture was poured into a poly(propylene) tube and polymerization was done at 53°C for 5 days in a water bath followed by at 100°C for 1 h in a dry oven .
- Results or Outcomes: The MMA-BMPMS copolymer showed good hydrophobic properties compared with PMMA and was found to be suitable for repairing the PMMA denture .
Application 2: Antitumor Effects
- Summary of the Application: A synthetic Mannich base of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (1,3-BPMU) was evaluated for its antitumor effects against HEP-G2 hepatoma cells and diethylnitrosamine (DEN)-induced hepatocarcinoma (HCC) in albino rats .
- Methods of Application or Experimental Procedures: The study involved in vitro analysis of the cytotoxicity and cell growth inhibition of 1,3-BPMU in HEP-G2 hepatoma cells. In vivo analysis involved the treatment of DEN-induced rats with 1,3-BPMU .
- Results or Outcomes: The 1,3-BPMU showed significant cytotoxicity and cell growth inhibition in HEP-G2 hepatoma cells. In DEN-induced rats, 1,3-BPMU treatment decreased the content of nucleic acids and increased the activities of various antioxidants .
Application 3: Biomedical Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various biomedical applications, especially in the field of dental, orthopedic, and coating applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in biomedical applications .
Application 4: Denture Material
- Summary of the Application: A new soft resin material (MMA-BMPMS copolymer) consisting of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) monomer was reported . This material is expected to show hydrophobic properties compared with PMMA and to be suitable for repairing the PMMA denture .
- Methods of Application or Experimental Procedures: The MMA-BMPMS copolymers were prepared by mixing BMPMS monomer with MMA monomer at molar ratios of 0, 10, 30, 50, and 70 mol% . Then, 0.5 mass% of BPO was added to the monomer mixtures . The mixture was poured into a poly(propylene) tube and polymerization was done at 53°C for 5 days in a water bath followed by at 100°C for 1 h in a dry oven .
- Results or Outcomes: The MMA-BMPMS copolymer showed good hydrophobicity and was found to be suitable for repairing the PMMA denture . These advantages will give a possibility of MMA-BMPMS copolymer using as a rebase material and/or a denture material .
Application 5: Orthopedic Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various orthopedic applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in orthopedic applications .
Application 6: Coating Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various coating applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in coating applications .
Safety And Hazards
- BMPMS reacts with water, so it should be stored away from moisture.
- Avoid contact with eyes, skin, and inhalation.
- Refer to the Material Safety Data Sheet for detailed safety information.
将来の方向性
- Further research could explore modifications of BMPMS to enhance specific properties or develop novel applications.
特性
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFXCTVDHAMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621539 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane | |
CAS RN |
247244-66-2 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



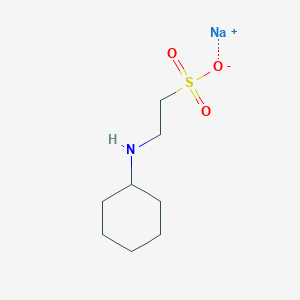

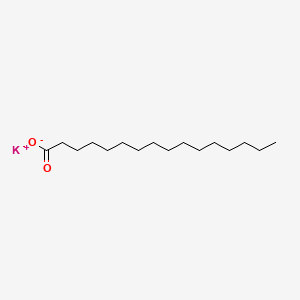
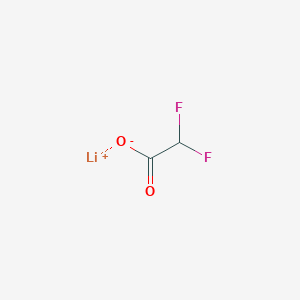
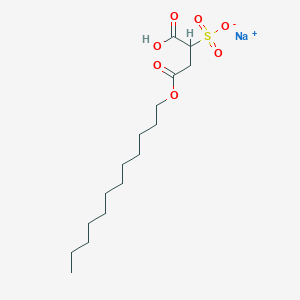
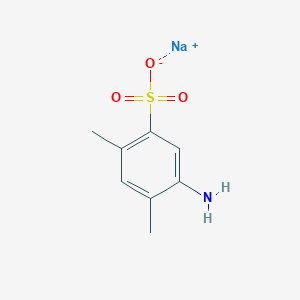
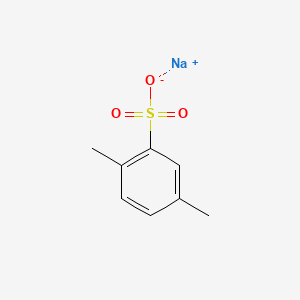
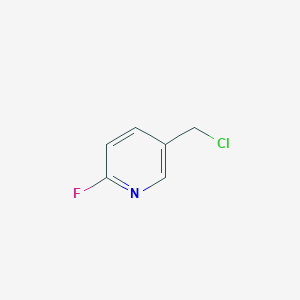
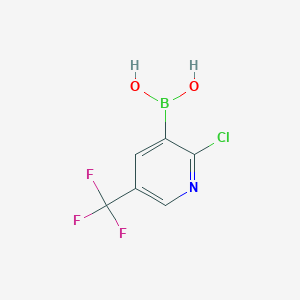
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
